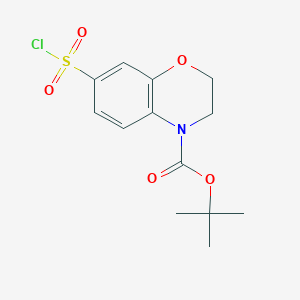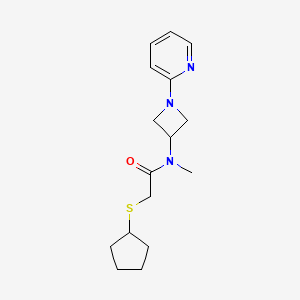
2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for the development of novel drugs.
作用機序
The mechanism of action of 2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, it has been shown to bind to certain receptors in the brain, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has been shown to possess various biochemical and physiological effects. For example, it has been reported to exhibit potent anti-inflammatory and analgesic effects in animal models. Moreover, it has been shown to possess anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been reported to exhibit potent activity against certain types of cancer cells, suggesting its potential as a novel anticancer drug.
実験室実験の利点と制限
One of the main advantages of 2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is its potent biological activity. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant effects in animal models, making it a promising candidate for the development of novel drugs. However, one of the limitations of this compound is its challenging synthesis method, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the research on 2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide. One of the areas of interest is the development of novel drugs based on this compound. Given its potent biological activity, it is possible that this compound could serve as a lead compound for the development of novel drugs for the treatment of various diseases, including inflammation, pain, epilepsy, and cancer. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This could provide valuable insights into the development of more effective drugs based on this compound.
合成法
The synthesis of 2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis of this compound is challenging and requires expertise in organic chemistry.
科学的研究の応用
2-Cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, it has been reported to exhibit potent activity against certain types of cancer cells, making it a promising candidate for the development of novel anticancer drugs.
特性
IUPAC Name |
2-cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-18(16(20)12-21-14-6-2-3-7-14)13-10-19(11-13)15-8-4-5-9-17-15/h4-5,8-9,13-14H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVPYSLAIVFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4R)-4-[(Dimethylamino)methyl]oxolan-3-ol](/img/structure/B2572833.png)
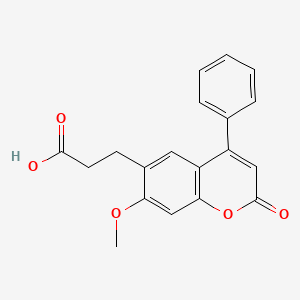
![2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2572836.png)
![N-isopentyl-2-(4-oxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2572839.png)
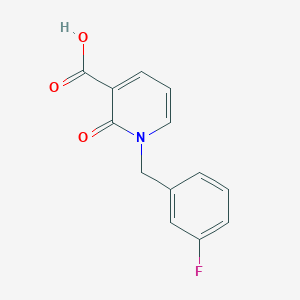
![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide](/img/structure/B2572844.png)

![2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2572846.png)
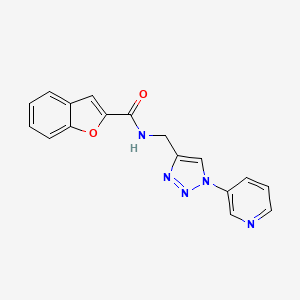

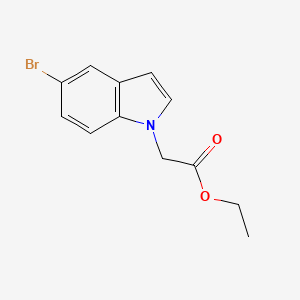
![(4-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2572854.png)
![2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2572855.png)
